molecular formula C31H44N4O11 B2971976 Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH CAS No. 2351103-63-2

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH

Cat. No.: B2971976
CAS No.: 2351103-63-2
M. Wt: 648.71
InChI Key: KDYIZKATTGMJTL-UHFFFAOYSA-N
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Description

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . Pomalidomide is an E3 ligase activator, and this structure may be further derivatized via its carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the incorporation of the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . The specific details of the synthesis process are not provided in the search results.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 648.70 and a formula of C31H44N4O11 . The structure incorporates a pomalidomide, a hydrophilic PEG spacer, and a carboxylic acid .


Physical and Chemical Properties Analysis

This compound is an oil with a light brown to brown color . It has a molecular weight of 648.70 and a formula of C31H44N4O11 . It is soluble in DMSO .

Scientific Research Applications

Pharmacokinetic Studies

Pomalidomide has been subject to pharmacokinetic studies to understand its behavior in the human body. A study developed a sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma, facilitating its pharmacokinetic analysis (Chang Shu et al., 2021) source.

Mechanisms of Action in Hematological Malignancies

Research has delved into the mechanisms of action of pomalidomide in treating hematological malignancies. It is an immunomodulatory drug that affects both cellular and humoral limbs of the immune system and has anti-angiogenic properties. Its efficacy in subsets of myelodysplastic syndromes (MDS) and multiple myeloma highlights its potential in treating these conditions (V. Kotla et al., 2009) source.

Impact on Tumor Microenvironment

Pomalidomide has shown significant therapeutic activity against CNS lymphoma in murine models, highlighting its impact on the tumor microenvironment. It was observed to increase macrophages and natural killer cells within the tumor microenvironment, suggesting a broader application in cancer therapy (Zhi-min Li et al., 2013) source.

Immunomodulatory Effects

Further studies have explored pomalidomide's immunomodulatory effects, particularly its ability to inhibit the proliferation and function of T regulatory cells, which may help overcome barriers to tumor-specific immunity in cancer patients (C. Galustian et al., 2009) source.

Restoration of Immune Recognition

Pomalidomide has been found to restore immune recognition of primary effusion lymphoma by upregulating ICAM-1 and B7-2, which leads to an increase in T-cell activation and NK-mediated cytotoxicity against the lymphoma. This suggests pomalidomide's role in enhancing immune responses against certain cancers (Prabha Shrestha et al., 2021) source.

Combination Therapies

Research also includes studies on combination therapies involving pomalidomide, such as its use with cyclophosphamide and dexamethasone in relapsed refractory myeloma, indicating enhanced therapeutic outcomes (R. Baz et al., 2016) source.

Properties

IUPAC Name

2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYIZKATTGMJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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